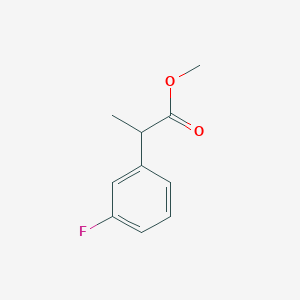

2-(3-Fluoro-phenyl)-propionic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Fluoro-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-phenyl)-propionic acid methyl ester typically involves the esterification of 2-(3-Fluoro-phenyl)-propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the ester is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoro-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is 2-(3-Fluoro-phenyl)-propionic acid.

Reduction: The major product is 2-(3-Fluoro-phenyl)-propanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(3-Fluoro-phenyl)-propionic acid methyl ester can be achieved through several methods, including nucleophilic substitution reactions and fluorination techniques. For example, a notable approach involves the reaction of 3-fluoro-4-nitrophenyl compounds with cyano propionic acid esters, leading to intermediates that can be further processed into the desired methyl ester form .

Medicinal Applications

This compound is primarily recognized for its role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen. The incorporation of a fluorine atom enhances the pharmacological profile of these compounds, potentially increasing their efficacy and selectivity .

Case Studies

- A study demonstrated that derivatives of this compound exhibit anti-inflammatory properties comparable to established NSAIDs, with reduced side effects related to gastrointestinal tolerance .

- Research has also indicated that fluorinated analogs may possess improved binding affinities to cyclooxygenase enzymes, which are critical targets in inflammation pathways .

Biochemical Research

In biochemical studies, this compound has been utilized as a probe to investigate enzyme interactions and metabolic pathways. Its structural modifications allow researchers to explore how variations in chemical structure affect biological activity.

Applications in Drug Development

- The compound serves as a valuable scaffold in the development of new anti-inflammatory agents. Its derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes effectively.

- Ongoing studies are evaluating the pharmacokinetics and pharmacodynamics of these derivatives in vivo, assessing their therapeutic potential against chronic inflammatory conditions .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in the agrochemical industry as well. Its derivatives have been explored for use as herbicides and pesticides due to their ability to interfere with plant growth regulators.

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-phenyl)-propionic acid methyl ester depends on its specific application and target. In medicinal chemistry, the compound may interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby improving its efficacy and reducing side effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Chloro-phenyl)-propionic acid methyl ester

- 2-(3-Bromo-phenyl)-propionic acid methyl ester

- 2-(3-Methyl-phenyl)-propionic acid methyl ester

Uniqueness

2-(3-Fluoro-phenyl)-propionic acid methyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the molecule. This can influence its reactivity, stability, and interactions with biological targets compared to its chloro, bromo, and methyl analogs. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Biologische Aktivität

2-(3-Fluoro-phenyl)-propionic acid methyl ester, also known as a derivative of phenylpropionic acid, has garnered attention in recent years for its potential biological activities. This compound is structurally related to various non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

Chemical Structure and Properties

The chemical formula for this compound is C10H11FO2. The presence of the fluorine atom in its structure is significant as it can influence the compound's biological activity and pharmacokinetic properties.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as glycerophosphotransferase, which play roles in various metabolic pathways.

- Cell Membrane Penetration : The ability to penetrate cell membranes enhances the compound’s bioavailability and effectiveness in targeting intracellular sites.

- Receptor Interaction : It may act as an antagonist at specific receptors, potentially influencing inflammatory pathways and cancer cell proliferation .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of phenylpropionic acid exhibit significant anti-inflammatory and analgesic properties. For instance, studies have demonstrated that related compounds can effectively reduce inflammation in animal models.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. A study focusing on similar compounds reported their ability to inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . These findings suggest that this compound could selectively target cancer cells while sparing normal cells, a characteristic crucial for therapeutic applications.

Antibacterial Properties

While less studied, some derivatives have shown antibacterial activity against various pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity

In a controlled study, a series of phenylpropionic acid derivatives were synthesized and tested against HCT-116 cells. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting significant selectivity towards cancer cells over normal HEK-293 cells. The study concluded that these compounds could potentially serve as lead candidates in the development of new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory effects of similar compounds in a rat model of arthritis. The treatment group receiving the compound showed a marked reduction in swelling and pain compared to the control group, suggesting effective modulation of inflammatory pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit moderate bioavailability due to their chemical structure. Factors such as solubility, stability, and metabolic pathways significantly influence their absorption and distribution within biological systems .

Eigenschaften

Molekularformel |

C10H11FO2 |

|---|---|

Molekulargewicht |

182.19 g/mol |

IUPAC-Name |

methyl 2-(3-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |

InChI-Schlüssel |

SLPXNGBCAZZLGW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CC=C1)F)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.